![molecular formula C19H14N2OS2 B2678014 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide CAS No. 1197462-45-5](/img/structure/B2678014.png)
2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide is a complex organic compound featuring a pyridine ring, a thiophene moiety, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, which is then coupled with a pyridine carboxamide precursor.
Preparation of Thiophene Derivative: The thiophene moiety can be synthesized through a [2 + 2+1] cyclization reaction involving 3-(2-aryl-2-oxoethylidene)-2-oxindoles and α-thiocyanato ketones under microwave irradiation.
Coupling Reaction: The thiophene derivative is then coupled with the pyridine carboxamide precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling. This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while nitration of the aromatic rings can introduce nitro groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide may exhibit biological activity, such as anti-inflammatory or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs). Its structural properties may contribute to the performance of these materials.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the thiophene and pyridine rings suggests potential interactions with aromatic binding sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may exhibit similar chemical properties.
Pyridine Carboxamides: Compounds such as nicotinamide also feature a pyridine ring and a carboxamide group.
Uniqueness
What sets 2-(methylsulfanyl)-N-{3-[2-(thiophen-2-yl)ethynyl]phenyl}pyridine-3-carboxamide apart is the combination of the thiophene and pyridine moieties, which may confer unique electronic properties and reactivity. This combination can lead to novel applications in both medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-N-[3-(2-thiophen-2-ylethynyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-23-19-17(8-3-11-20-19)18(22)21-15-6-2-5-14(13-15)9-10-16-7-4-12-24-16/h2-8,11-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVBKBXLZLLDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C#CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
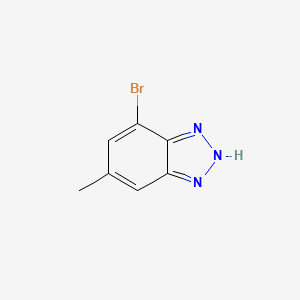
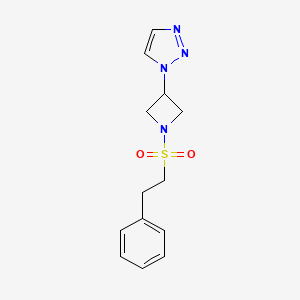
![N-(3-fluoro-4-methylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2677935.png)
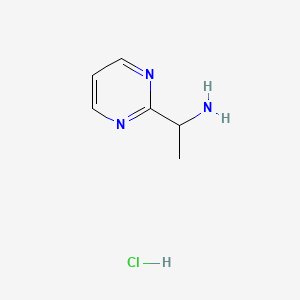
![N-[(2-Ethoxypyridin-3-yl)methyl]-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2677937.png)
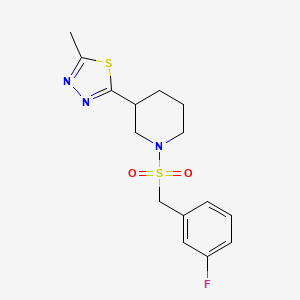
![5-amino-N-(2-fluorophenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2677940.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2677941.png)
![4-Methyl-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2677942.png)
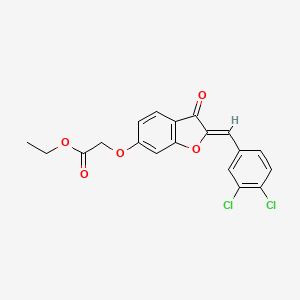
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2677948.png)
![1-[4-[4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2677949.png)
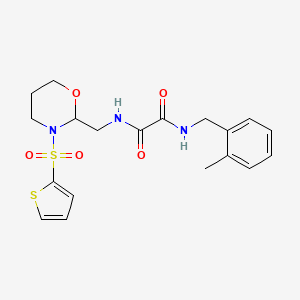
![3-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2677952.png)
